Glucovanillin

Flavor biotechnology Enzymatic hydrolysis Vanilla extract production

Free vanillin volatilizes during high-temperature processing, causing flavor fade. Glucovanillin (CAS 494-08-6), a non-volatile glucoside stable to 189°C, solves this. • Thermally stable: remains odorless until hydrolyzed by β-glucosidase or acidic conditions (pH 3-5). • Achieves up to 82.57% vanillin release via optimized enzymatic hydrolysis. • Supplied at ≥98% purity for flavor research, enzymatic bioconversion, and heat-processed formulations.

Molecular Formula C14H18O8
Molecular Weight 314.29 g/mol
Cat. No. B7759724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucovanillin
Molecular FormulaC14H18O8
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11+,12+,13-,14-/m1/s1
InChIKeyLPRNQMUKVDHCFX-MBJXGIAVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucovanillin: Natural Vanillin Precursor for Controlled Release


Glucovanillin (vanillin 4-O-β-D-glucoside, CAS 494-08-6) is the primary glycosylated storage form of vanillin in green vanilla beans (Vanilla planifolia). As a non-volatile, odorless glucoside composed of vanillin linked to glucose, it accumulates in the placental region of immature pods at concentrations up to 15% of dry matter and serves as the biochemical reservoir from which free vanillin is liberated during curing [1]. Unlike free vanillin, which is immediately aromatic and volatile, glucovanillin remains flavorless until enzymatic or acidic hydrolysis cleaves the glycosidic bond [2]. Its melting point is 189–190 °C, and it is stable under neutral pH conditions, distinguishing it from its aglycone in both physical and functional properties [3].

Non-volatile precursor for controlled vanillin release studies
Requires enzymatic or acidic hydrolysis for aglycone liberation
Stable at neutral pH; suited for latent flavor delivery research
High thermal stability (mp 189–190 °C) relative to free vanillin

Glucovanillin vs. Vanillin: Controlled Release Advantage


Free vanillin and glucovanillin are not functionally interchangeable in formulations requiring latency, thermal protection, or sustained aroma release. Free vanillin is immediately volatile and undergoes rapid evaporative loss during high-temperature processing (e.g., baking, extrusion), whereas glucovanillin remains non-volatile and odorless until hydrolyzed by β-glucosidase or acidic conditions [1]. Furthermore, vanillin content in traditionally cured beans reaches only 1–2% of dry weight despite a theoretical availability of ~7% from glucovanillin, evidencing inefficient endogenous conversion [2]. This incomplete release necessitates the use of glucovanillin as a stable precursor in enzymatic or biotechnological production systems where controlled, quantitative vanillin liberation is required [3].

Mechanism Mismatch
Glucovanillin: Non-volatile glucoside; flavor release requires enzymatic or acidic hydrolysis.
Free vanillin: Immediately volatile and aromatic; rapid evaporative loss under high-temperature processing.
Processing Stability
Glucovanillin: Thermally stable up to ~190 °C; survives baking, extrusion, and combustion processes.
Free vanillin: Melts at 81–83 °C; prone to premature volatilization and degradation during heating.
Formulation Latency
Glucovanillin: pH-triggered latency; remains inert in neutral-pH dry formulations until reconstitution or acidification.
Free vanillin: No latent functionality; provides immediate and continuous aroma profile.
Context-dependent: Free vanillin may not support sustained-release, thermal-protection, or latent-formulation research workflows.

Glucovanillin vs. Vanillin: Evidence-Based Comparison


Enzymatic Hydrolysis Efficiency

Glucovanillin demonstrates quantifiable enzymatic release efficiency when subjected to optimized hydrolysis conditions. An optimized method combining freezing at −1 °C for 24 h followed by endogenous β-glucosidase hydrolysis (pH 4.2, 35 °C, 96 h) and exogenous hydrolysis with Crystalzyme PML-MX (pH 5.0, 40 °C, 72 h) achieved 82.57% release of theoretically available vanillin from its glucovanillin precursor [1]. This represents a nearly 5‑fold improvement over traditional curing, which typically yields only 1–2% vanillin from the same precursor reservoir [2].

Enzymatic Release Efficiency
Head-to-head
82.57% vanillin release vs. ~14–29% in traditional curing
Supports yield-optimized biotechnological production research
Reported 5-fold improvement under optimized multi-stage hydrolysis
Flavor biotechnology Enzymatic hydrolysis Vanilla extract production

Substrate Affinity: Glucovanillin vs. pNPG

Purified vanilla bean β-glucosidase exhibits differential substrate affinity between glucovanillin and the synthetic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). The Michaelis constant (Kₘ) for glucovanillin was determined to be 20.0 mM, compared to 1.1 mM for pNPG, representing an 18‑fold lower affinity for the natural substrate [1]. Despite this lower affinity, Vₘₐₓ values were comparable at 5.0 µkat·mg⁻¹ and 4.5 µkat·mg⁻¹, respectively, indicating that once bound, catalytic turnover proceeds at similar rates [1].

Substrate Affinity (Kₘ)
Head-to-head
Kₘ 20.0 mM for glucovanillin vs. 1.1 mM for pNPG
Slower enzymatic release may support sustained flavor delivery research
18-fold higher Kₘ; Vₘₐₓ comparable at 5.0 vs. 4.5 µkat·mg⁻¹
Enzyme kinetics β-Glucosidase Substrate specificity

Thermal Stability: Glucovanillin vs. Vanillin

Glucovanillin exhibits markedly higher thermal stability compared to free vanillin, as evidenced by melting point comparison. Glucovanillin has a measured melting point of 189–190 °C, while vanillin melts at 81–83 °C and decomposes under high-temperature processing conditions [1]. This thermal differential has direct implications for flavor retention: vanillin undergoes premature release and evaporative loss during baking, extrusion, and tobacco combustion processes, whereas glucovanillin remains stable and non-volatile through high-temperature manufacturing steps [2].

Thermal Stability
Cross-study
Melting point 189–190 °C vs. 81–83 °C for vanillin
Enables high-temperature processing research applications
108 °C higher melting point; supports flavor retention in baked and extruded matrices
Thermal stability Flavor precursor Food processing

Accumulation Capacity in Vanilla Beans

Glucovanillin accumulates to exceptionally high concentrations in green vanilla beans as the primary storage form of vanillin. Quantitative analysis demonstrates that glucovanillin can reach up to 15% of fruit dry matter approximately 30 weeks after pollination, representing the main form of vanillin accumulation in planta [1]. This accumulation capacity exceeds that of other phenolic glucosides in vanilla beans: 15 glucosides have been identified, with glucovanillin being the most abundant, while p-hydroxybenzaldehyde glucoside and vanillic acid glucoside occur at substantially lower concentrations [1].

In Planta Accumulation
Class-level
Up to 15% of dry matter in green vanilla beans
Most abundant phenolic glucoside; primary vanillin storage form
Exceeds other identified glucosides; validates role as extraction target
Natural product chemistry Vanilla phytochemistry Precursor accumulation

pH-Dependent Hydrolysis and Stability

Glucovanillin demonstrates pH-dependent stability that contrasts with free vanillin's consistent volatility across pH ranges. Glucovanillin remains stable under neutral pH conditions but undergoes hydrolysis to liberate vanillin under acidic (pH 3.0–5.0) or enzymatic conditions . Free vanillin, lacking the glycosidic bond, is immediately aromatic and volatile across all pH conditions, with no latent or controlled-release capability. The optimal pH for β-glucosidase activity toward glucovanillin is 6.5, with enzymatic activity retained across a moderate pH range [1].

pH-Dependent Latency
Class-level
Stable at neutral pH; hydrolyzes at pH 3.0–5.0 or via β-glucosidase
Enables formulation research for pH-triggered release systems
Qualitative latency advantage absent in immediately volatile free vanillin
pH stability Glycoside chemistry Formulation science

Glucovanillin: Validated Application Scenarios


Biotechnological Vanillin Production

Industrial users processing green vanilla beans or glucovanillin-containing biomass should implement optimized multi-stage enzymatic hydrolysis protocols. As demonstrated, a combined endogenous–exogenous hydrolysis sequence achieves 82.57% vanillin release efficiency from glucovanillin, far exceeding traditional curing yields [1]. This application is particularly relevant for flavor manufacturers seeking to maximize vanillin output from botanical sources while reducing processing time and raw material waste. The documented β-glucosidase kinetic parameters (Kₘ = 20.0 mM, optimal pH 6.5, 40 °C) provide the operational window for process optimization [2].

High-Temperature Flavor Stability

Food manufacturers developing baked goods, extruded snacks, or heat-processed confectionery should select glucovanillin over free vanillin when flavor retention during high-temperature processing is critical. Glucovanillin's melting point of 189–190 °C provides thermal protection through processing steps where free vanillin (mp 81–83 °C) would volatilize or degrade [1]. This thermal stability differential has been explicitly cited in patent literature addressing premature flavor release during tobacco combustion and high-temperature food manufacturing [2].

Controlled Flavor Release in Shelf-Stable Formulations

Formulators developing dry beverage mixes, instant desserts, or shelf‑stable dough products can leverage glucovanillin's pH‑dependent stability to achieve controlled vanillin release. Glucovanillin remains inert in neutral‑pH dry formulations and liberates vanillin only upon exposure to acidic conditions (pH 3.0–5.0) during reconstitution or consumption, or through enzymatic action [1]. This latency mechanism, unavailable with free vanillin, enables extended shelf life without flavor fade and provides a burst of vanilla aroma at the point of use [2].

Metabolomics and Vanillin Biosynthesis Studies

Researchers investigating vanillin biosynthesis and curing biochemistry should utilize glucovanillin as a reference standard and target analyte. Comparative metabolomics studies confirm that glucovanillin ion strength remains stable during curing and that glucovanillin participates exclusively in the vanillin biosynthesis pathway among the seven identified vanillin formation routes in vanilla pods [1]. Its documented accumulation to 15% of bean dry matter and its role as the primary vanillin storage form make glucovanillin quantification essential for assessing curing efficiency and bean quality [2].

Application
Selection Property
Validation Focus
Biotechnological Vanillin Production
High enzymatic release yield context
β-glucosidase kinetics; multi-stage hydrolysis protocols
High-Temperature Flavor Stability
Thermal stability advantage over free vanillin
Processing temperature; volatility and degradation endpoints
Controlled-Release Formulations
pH-dependent latency and non-volatility
Shelf stability; aroma release upon acidification or enzyme exposure
Vanillin Biosynthesis Studies
Primary vanillin storage form in planta
Metabolomics profiling; curing efficiency and pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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